N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentanamine
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Overview
Description
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentanamine is a compound that features a cyclopentanamine backbone with a 1-methyl-1H-1,2,4-triazole moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with a suitable triazole derivative. One common method involves the use of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, which reacts with cyclopentanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the triazole ring.
Scientific Research Applications
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
Cyclopentanamine: The parent amine compound without the triazole moiety.
N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopentanamine: A regioisomer with the triazole moiety attached at a different position.
Uniqueness
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentanamine is unique due to the specific positioning of the triazole moiety, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-[(2-methyl-1,2,4-triazol-3-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C9H16N4/c1-13-9(11-7-12-13)6-10-8-4-2-3-5-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
IILNLXAHAPPENI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CNC2CCCC2 |
Origin of Product |
United States |
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